Benzyl 2-((3-(m-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetate
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Overview
Description
Benzyl 2-((3-(m-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetate: is an organic compound that belongs to the class of thiadiazoles. Thiadiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure. This particular compound is characterized by the presence of a benzyl group, a m-tolyl group, and a thiadiazole ring, making it a molecule of interest in various fields of research due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzyl 2-((3-(m-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetate typically involves the reaction of benzyl halides with thiadiazole derivatives. One common method includes the nucleophilic substitution reaction where benzyl chloride reacts with 2-((3-(m-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetic acid in the presence of a base such as sodium hydroxide. The reaction is usually carried out in an organic solvent like dichloromethane under reflux conditions to ensure complete conversion.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through techniques such as recrystallization or column chromatography to ensure high purity.
Chemical Reactions Analysis
Types of Reactions: Benzyl 2-((3-(m-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of thiols or thioethers.
Substitution: Nucleophilic substitution reactions can occur at the benzyl or m-tolyl groups, where nucleophiles like amines or thiols replace the existing substituents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or organic solvents.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and thioethers.
Substitution: Various substituted benzyl or m-tolyl derivatives.
Scientific Research Applications
Chemistry: In chemistry, Benzyl 2-((3-(m-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetate is used as a building block for the synthesis of more complex molecules
Biology: The compound has been studied for its potential biological activities, including antimicrobial and antifungal properties. Researchers are exploring its use in developing new pharmaceuticals to combat resistant strains of bacteria and fungi.
Medicine: In medicine, derivatives of this compound are being investigated for their potential as therapeutic agents. Their ability to interact with biological targets makes them candidates for drug development, particularly in the treatment of infectious diseases.
Industry: In the industrial sector, this compound is used in the synthesis of specialty chemicals and intermediates. Its reactivity and stability make it suitable for various applications, including the production of agrochemicals and dyes.
Mechanism of Action
The mechanism of action of Benzyl 2-((3-(m-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetate involves its interaction with specific molecular targets. The thiadiazole ring can interact with enzymes and proteins, inhibiting their activity. This interaction can disrupt essential biological pathways, leading to the compound’s antimicrobial and antifungal effects. The benzyl and m-tolyl groups enhance the compound’s ability to penetrate cell membranes, increasing its efficacy.
Comparison with Similar Compounds
- Benzyl 2-((3-(p-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetate
- Benzyl 2-((3-(o-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetate
- Benzyl 2-((3-(phenyl)-1,2,4-thiadiazol-5-yl)thio)acetate
Comparison: Compared to its analogs, Benzyl 2-((3-(m-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetate exhibits unique properties due to the position of the methyl group on the m-tolyl ring This positional difference can influence the compound’s reactivity, stability, and biological activity
Properties
IUPAC Name |
benzyl 2-[[3-(3-methylphenyl)-1,2,4-thiadiazol-5-yl]sulfanyl]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O2S2/c1-13-6-5-9-15(10-13)17-19-18(24-20-17)23-12-16(21)22-11-14-7-3-2-4-8-14/h2-10H,11-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MAVXNILRBQWCQM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NSC(=N2)SCC(=O)OCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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